Trichloroacetic acid, 2-naphthyl ester
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Overview
Description
Trichloroacetic acid, 2-naphthyl ester is an organic compound with the molecular formula C12H7Cl3O2 It is an ester derivative of trichloroacetic acid and 2-naphthol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trichloroacetic acid, 2-naphthyl ester typically involves the esterification of trichloroacetic acid with 2-naphthol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Trichloroacetic acid, 2-naphthyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding trichloroacetic acid and 2-naphthol.
Substitution: The chlorine atoms in the trichloroacetic acid moiety can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.
Major Products Formed
Hydrolysis: Trichloroacetic acid and 2-naphthol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Trichloroacetic acid, 2-naphthyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: It can be employed in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trichloroacetic acid, 2-naphthyl ester involves its interaction with specific molecular targets. The ester bond can be hydrolyzed, releasing trichloroacetic acid and 2-naphthol, which can then interact with biological molecules. The trichloroacetic acid moiety can act as a protein precipitant, while 2-naphthol can participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Trichloroacetic acid, phenyl ester
- Trichloroacetic acid, methyl ester
- Dichloroacetic acid, 2-naphthyl ester
Uniqueness
Trichloroacetic acid, 2-naphthyl ester is unique due to the presence of both the trichloroacetic acid and 2-naphthol moieties. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H7Cl3O2 |
---|---|
Molecular Weight |
289.5 g/mol |
IUPAC Name |
naphthalen-2-yl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C12H7Cl3O2/c13-12(14,15)11(16)17-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H |
InChI Key |
CXHQPDVKRPVPJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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